4-Bromo-3-nitrobenzene-1,2-diamine
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Overview
Description
4-Bromo-3-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of benzene, featuring bromine, nitro, and diamine functional groups
Mechanism of Action
Target of Action
It is known that benzene derivatives can interact with various biological targets, including proteins and enzymes, depending on their specific functional groups .
Mode of Action
The mode of action of 4-Bromo-3-nitrobenzene-1,2-diamine involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can influence various biochemical pathways depending on their specific functional groups and targets .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption . The compound’s skin permeation is low, with a Log Kp of -6.56 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 0.95 .
Result of Action
It is known that benzene derivatives can have various effects at the molecular and cellular level depending on their specific functional groups and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 4-Bromo-3-nitrobenzene-1,2-diamine, can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate
Cellular Effects
It is known that nitro compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitro compounds can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine typically involves a multi-step process:
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro groups.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Replacement of bromine or nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Bromo-3-nitrobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but with different positions of functional groups.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of an amine group.
Uniqueness
4-Bromo-3-nitrobenzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-bromo-3-nitrobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXICRJJECIZTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567384 |
Source
|
Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147021-89-4 |
Source
|
Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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